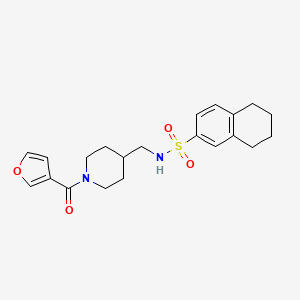
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies and findings, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Piperidine ring : A six-membered nitrogen-containing ring that is often found in pharmacologically active compounds.
- Furan moiety : A five-membered aromatic ring that can enhance biological activity through various interactions.
- Tetrahydronaphthalene structure : This bicyclic structure contributes to the compound's hydrophobic properties and potential receptor interactions.
- Sulfonamide group : Known for its antibacterial properties, this functional group may play a critical role in the compound's overall activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan-3-carbonyl derivative followed by its reaction with piperidine. Subsequent reactions incorporate the tetrahydronaphthalene and sulfonamide functionalities under controlled conditions to yield the final product.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activities. For instance, derivatives containing piperidine and sulfonamide groups have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The specific mechanisms often involve:
- Inhibition of tyrosine kinases : These enzymes are critical for cancer cell signaling; inhibition can lead to reduced cell proliferation.
- Induction of apoptosis : Certain analogs have been shown to trigger programmed cell death in cancer cells.
Antimicrobial Properties
The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have demonstrated:
- Broad-spectrum antibacterial activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : Typically involves inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction.
Anti-inflammatory Effects
Research has also highlighted anti-inflammatory properties associated with compounds featuring furan and piperidine structures. These effects may be attributed to:
- Inhibition of pro-inflammatory cytokines : Reducing levels of TNF-alpha and IL-6 can alleviate inflammation.
- Modulation of immune response : By affecting immune cell signaling pathways.
Case Studies
-
Antitumor Efficacy Study :
- A study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results showed a significant reduction in cell viability with IC50 values in the micromolar range.
-
Antimicrobial Activity Assessment :
- Testing against common pathogens such as E. coli and Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Inflammation Model :
- In vivo studies using murine models demonstrated that treatment with related compounds led to decreased paw edema in inflammatory conditions.
Summary of Findings
Propriétés
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(19-9-12-27-15-19)23-10-7-16(8-11-23)14-22-28(25,26)20-6-5-17-3-1-2-4-18(17)13-20/h5-6,9,12-13,15-16,22H,1-4,7-8,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYCRFWZNMPLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













